

Structure and properties of Ethyl 1-trityl-1H-imidazole-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-trityl-1H-imidazole-4-carboxylate

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Technical Guide: Ethyl 1-trityl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 1-trityl-1H-imidazole-4-carboxylate**, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical structure, physical and spectroscopic properties, and a precise experimental protocol for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

Ethyl 1-trityl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole core, a bulky trityl protecting group on one of the nitrogen atoms, and an ethyl carboxylate group at the 4-position. The trityl group is often employed in multi-step syntheses to prevent unwanted reactions at the imidazole nitrogen, such as during Grignard reactions[1][2][3].

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | Ethyl 1-(triphenylmethyl)-1H-imidazole-4-carboxylate | N/A |
| CAS Number | 53525-60-3 | N/A |
| Molecular Formula | C ₂₅ H ₂₂ N ₂ O ₂ | N/A |
| Molecular Weight | 382.46 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in dichloromethane and other organic solvents | [1][2][3] |

Spectroscopic Data

Precise spectroscopic data for **Ethyl 1-trityl-1H-imidazole-4-carboxylate** is crucial for its identification and characterization. The following tables summarize the expected spectroscopic characteristics based on its structure and data from closely related compounds.

Table 2: Spectroscopic Data (Predicted)

| Technique | Data |
|----------------------------|---|
| ^1H NMR | Expected signals for the ethyl group (triplet and quartet), aromatic protons of the trityl group, and protons of the imidazole ring. |
| ^{13}C NMR | Expected signals for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the trityl group, and carbons of the imidazole ring. |
| FT-IR (cm^{-1}) | Characteristic peaks for C=O stretching (ester), C-N stretching (imidazole), and aromatic C-H stretching. |
| Mass Spec. (m/z) | Expected molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight. |

Note: Experimental spectroscopic data for this specific compound is not readily available in the public domain. The information above is based on general chemical principles and data for analogous structures.

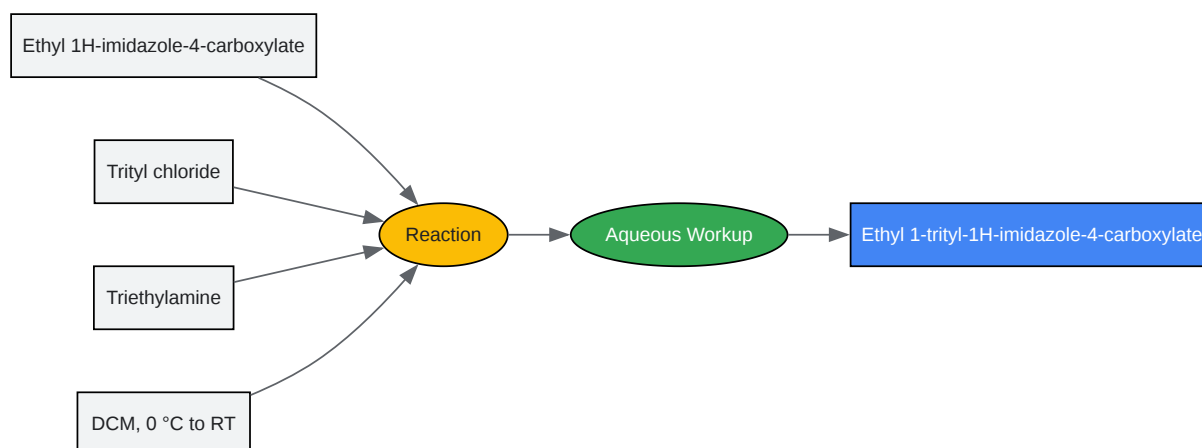
Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **Ethyl 1-trityl-1H-imidazole-4-carboxylate**, adapted from established literature procedures[1][2][3].

Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate

This procedure involves the N-tritylation of ethyl 1H-imidazole-4-carboxylate.

Reaction Scheme:



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Synthesis of **Ethyl 1-trityl-1H-imidazole-4-carboxylate**.

Materials:

- Ethyl 1H-imidazole-4-carboxylate
- Trityl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Water
- Magnesium sulfate (MgSO₄), anhydrous

Procedure:

- Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

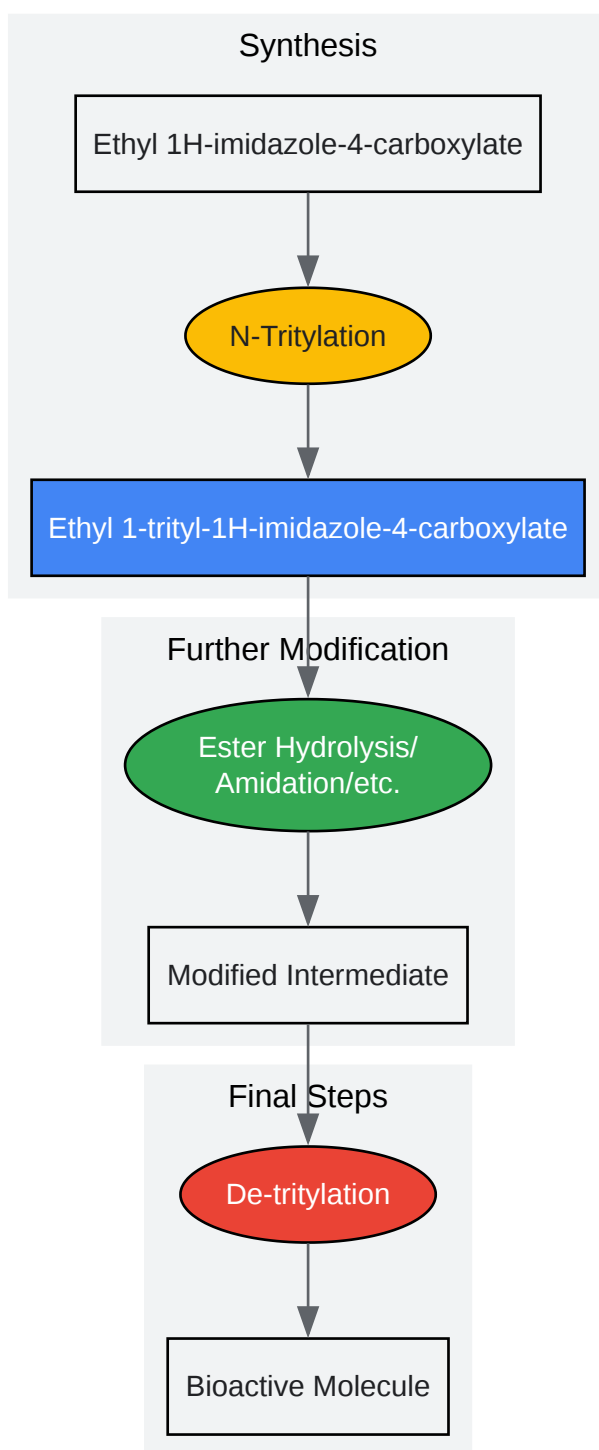
- Cool the solution to 0 °C in an ice bath.
- To the cooled solution, add trityl chloride (1.0 eq) followed by the dropwise addition of triethylamine (1.2 eq).
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **Ethyl 1-trityl-1H-imidazole-4-carboxylate**.

Applications in Drug Development

The trityl-protected imidazole moiety is a valuable synthon in medicinal chemistry. The protection of the imidazole nitrogen allows for selective functionalization at other positions of the molecule. For instance, the ester group at the 4-position can be further modified to introduce different functionalities, leading to the synthesis of a diverse library of compounds for biological screening. The use of **Ethyl 1-trityl-1H-imidazole-4-carboxylate** as a protected intermediate is particularly noted in the synthesis of diacylglycerol lipase (DAGL) inhibitors[1][2][3].

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of **Ethyl 1-trityl-1H-imidazole-4-carboxylate** to its potential application in the development of bioactive molecules.



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General workflow from synthesis to application.

Conclusion

Ethyl 1-trityl-1H-imidazole-4-carboxylate is a versatile and important intermediate in organic synthesis, particularly in the field of drug discovery. This guide has provided essential information on its structure, properties, and a detailed protocol for its preparation. The strategic use of the trityl protecting group facilitates complex molecular constructions, enabling the development of novel therapeutic agents. Further research into the spectroscopic characterization of this compound would be a valuable addition to the scientific literature.

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